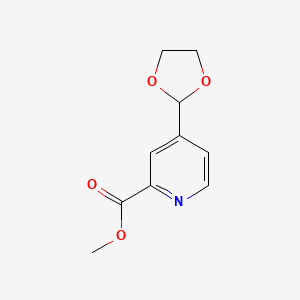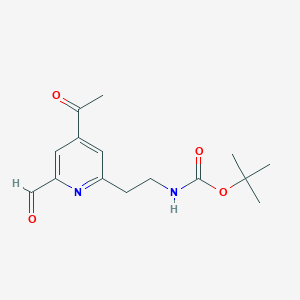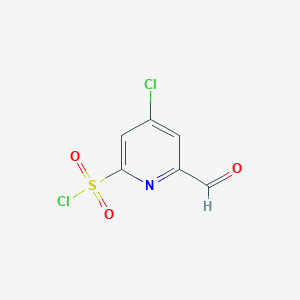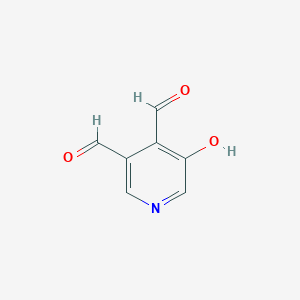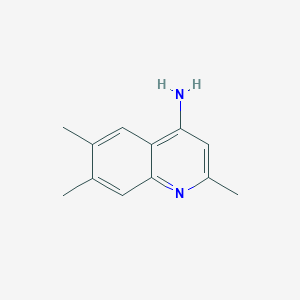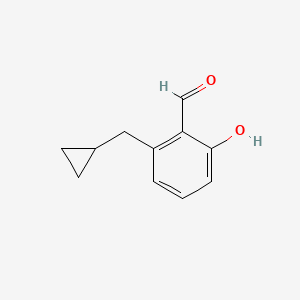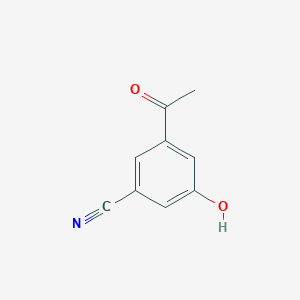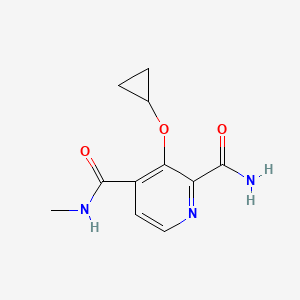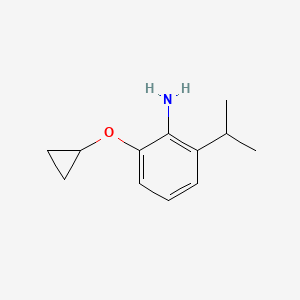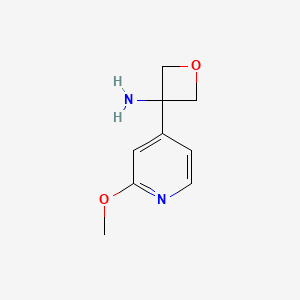
4-(Chloromethyl)-2-(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(difluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. The presence of both chloromethyl and difluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(difluoromethyl)pyridine typically involves the chloromethylation and difluoromethylation of pyridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and trifluoromethylating agents under controlled conditions to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation reactions using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst. The difluoromethylation step can be achieved using difluoromethylating reagents like difluoromethyl iodide under appropriate reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form pyridine N-oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of fluoromethyl or methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of fluoromethyl or methyl derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution reactions. The difluoromethyl group can influence the compound’s reactivity and stability, making it a valuable building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-3-(difluoromethyl)pyridine: Similar structure with a different position of the difluoromethyl group.
4-(Chloromethyl)-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-4-(difluoromethyl)pyridine: Similar structure with different positions of the chloromethyl and difluoromethyl groups.
Uniqueness
4-(Chloromethyl)-2-(difluoromethyl)pyridine is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C7H6ClF2N |
|---|---|
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6ClF2N/c8-4-5-1-2-11-6(3-5)7(9)10/h1-3,7H,4H2 |
Clave InChI |
XXGUQFMOHMMJEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CCl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



